

SGC2085 In Vitro Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: SGC2085

Cat. No.: B15583776

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Abstract

SGC2085 is a potent and highly selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.^{[1][2]} As a critical regulator of transcription and other cellular processes, CARM1 is a compelling therapeutic target in oncology and other diseases.^[2] This document provides detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of **SGC2085** and similar compounds targeting CARM1.

Introduction

CARM1 is a protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a key role in transcriptional activation, RNA processing, and DNA damage repair. Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. **SGC2085** has emerged as a valuable chemical probe for studying CARM1 function due to its high potency and selectivity. This guide offers standardized protocols for evaluating CARM1 inhibitors in vitro.

Data Presentation

Inhibitor Activity and Selectivity

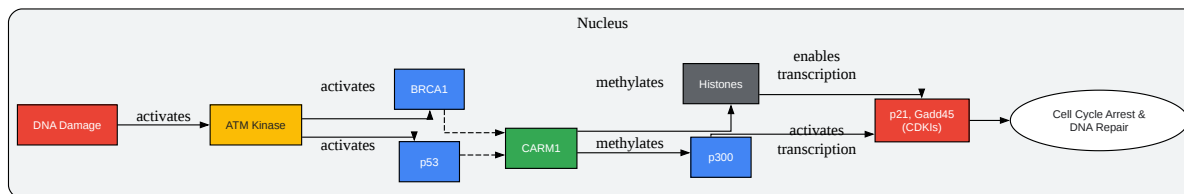
SGC2085 demonstrates potent inhibition of CARM1 with an IC₅₀ of 50 nM.^{[1][2]} Its selectivity has been profiled against a panel of other protein arginine methyltransferases (PRMTs), highlighting its specificity for CARM1.

Target	IC ₅₀	Selectivity over CARM1	Reference
CARM1 (PRMT4)	50 nM	-	^{[1][2]}
PRMT6	5.2 μM	>100-fold	^{[1][2]}
PRMT1	>100 μM	>2000-fold	^[2]
PRMT3	>100 μM	>2000-fold	^[2]
PRMT5	>100 μM	>2000-fold	^[2]
PRMT7	>100 μM	>2000-fold	^[2]
PRMT8	>50 μM	>1000-fold	^[2]

Table 1: Inhibitory activity of **SGC2085** against various protein arginine methyltransferases.

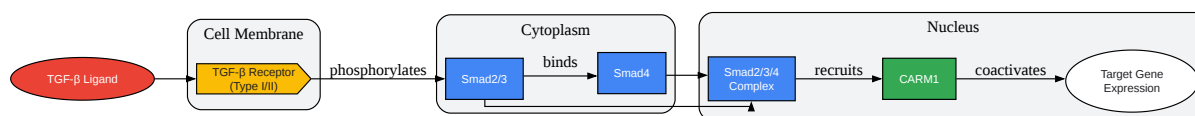
Signaling Pathways

CARM1 is involved in multiple signaling pathways, including the DNA damage response and TGF-β signaling. Understanding these pathways is crucial for designing relevant cell-based assays.



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CARM1 in the DNA Damage Response Pathway.



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CARM1 in the TGF-β/Smad Signaling Pathway.

Experimental Protocols

Biochemical Assay: In Vitro CARM1 Inhibition (Radiometric Filter Paper Assay)

This protocol measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.

Materials:

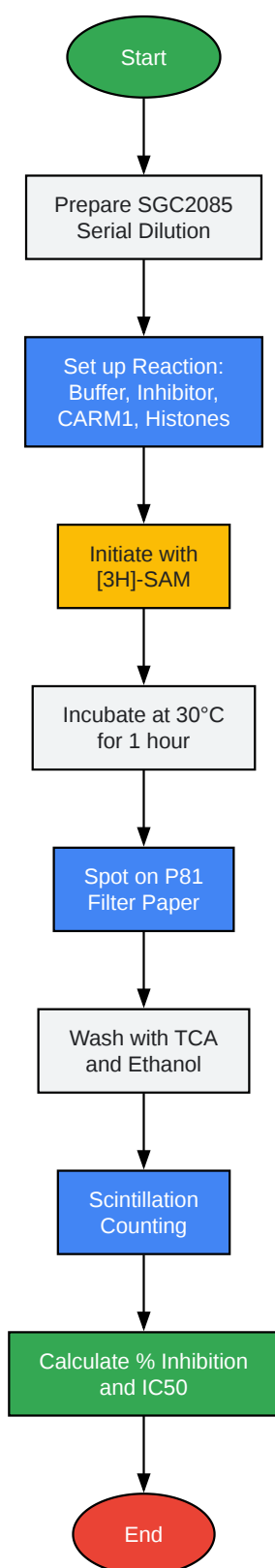
- Recombinant human CARM1 enzyme

- Core histones (from HeLa cells or recombinant)
- **SGC2085** or other test compounds
- [3H]-S-adenosyl-L-methionine ([3H]-SAM)
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 4 mM EDTA, 1 mM PMSF, 0.5 mM DTT
- P81 phosphocellulose filter paper
- Scintillation fluid
- 96-well plate
- Trichloroacetic acid (TCA)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **SGC2085** in DMSO. A typical starting concentration range is 1 nM to 100 μ M.
- **Reaction Setup:** In a 96-well plate, combine the following components in the specified order:
 - Assay Buffer
 - **SGC2085** or DMSO (vehicle control)
 - Recombinant CARM1 enzyme (e.g., 100 ng)
 - Core histones (e.g., 2 μ g)
- **Initiate Reaction:** Add [3H]-SAM (e.g., 1 μ Ci) to each well to start the reaction. The final reaction volume is typically 25-50 μ L.
- **Incubation:** Incubate the plate at 30°C for 1 hour.
- **Stop Reaction & Spotting:** Spot an aliquot of each reaction mixture onto a sheet of P81 phosphocellulose filter paper.

- **Washing:** Wash the filter paper three times with 10% TCA, followed by a final wash with ethanol to remove unincorporated [3H]-SAM.
- **Scintillation Counting:** Allow the filter paper to dry completely. Place each filter spot into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.



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Workflow for the Radiometric CARM1 Inhibition Assay.

Cell-Based Assay: Inhibition of CARM1-mediated Histone Methylation in HEK293T Cells

This protocol assesses the ability of **SGC2085** to inhibit CARM1 activity within a cellular context by measuring the methylation of a known CARM1 substrate, histone H3 at arginine 17 (H3R17me2a), via Western blot.

Materials:

- HEK293T cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **SGC2085**
- DMSO (vehicle control)
- Cell Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, with protease and phosphatase inhibitors.
- Primary Antibodies:
 - Rabbit anti-H3R17me2a (asymmetric dimethyl)
 - Rabbit anti-Total Histone H3
 - Rabbit anti-CARM1[3][4][5]
 - Mouse anti-β-actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- SDS-PAGE gels and Western blot equipment

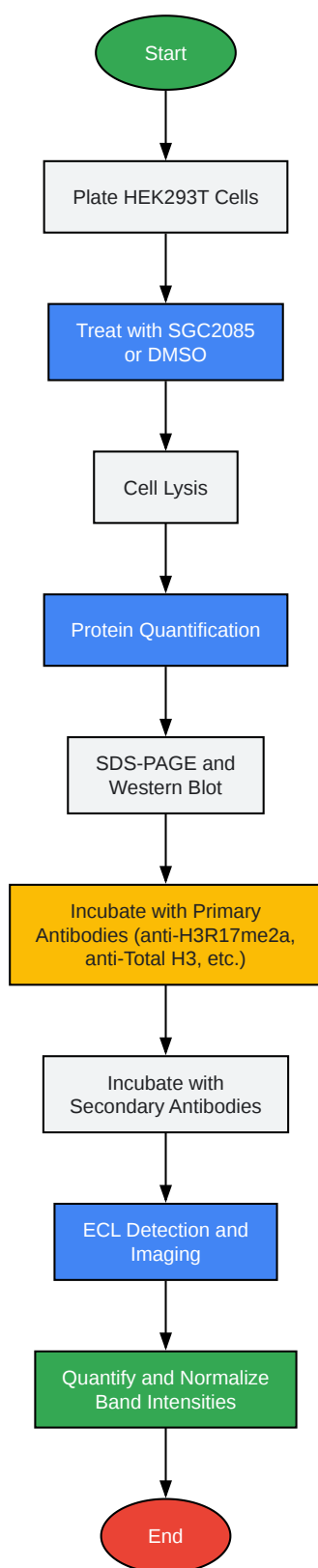
Procedure:

- Cell Culture: Plate HEK293T cells in 12-well plates and grow to 30-50% confluency.
- Compound Treatment: Treat cells with varying concentrations of **SGC2085** (e.g., 0.1, 1, 10 μ M) or DMSO for 24-48 hours. Note that **SGC2085** has been reported to have poor cell permeability, so higher concentrations may be necessary to observe an effect.^[1]
- Cell Lysis:
 - Wash cells once with ice-cold PBS.
 - Add 100 μ L of ice-cold Cell Lysis Buffer to each well.
 - Incubate on ice for 10 minutes.
 - Scrape the cells and transfer the lysate to a microfuge tube.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-H3R17me2a (1:1000), anti-Total H3 (1:2000), anti-CARM1 (1:1000)^{[4][6]}, anti- β -actin (1:5000).
 - Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Data Analysis: Quantify the band intensities for H3R17me2a and normalize to the total Histone H3 signal. Compare the levels of methylation in **SGC2085**-treated cells to the DMSO control.

Controls:

- Positive Control: Lysate from cells known to have high CARM1 activity.
- Negative Control: Lysate from CARM1 knockout or knockdown cells.
- Loading Control: β -actin or Total Histone H3 to ensure equal protein loading.



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Workflow for the Cell-Based CARM1 Inhibition Assay.

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